Fluazinam

Catalog No.
S597337
CAS No.
79622-59-6
M.F
C13H4Cl2F6N4O4
M. Wt
465.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluazinam

CAS Number

79622-59-6

Product Name

Fluazinam

IUPAC Name

3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine

Molecular Formula

C13H4Cl2F6N4O4

Molecular Weight

465.09 g/mol

InChI

InChI=1S/C13H4Cl2F6N4O4/c14-6-1-4(12(16,17)18)3-22-11(6)23-9-7(24(26)27)2-5(13(19,20)21)8(15)10(9)25(28)29/h1-3H,(H,22,23)

InChI Key

UZCGKGPEKUCDTF-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])C(F)(F)F

solubility

Solubility in n-hexane 12, acetone 470, toluene 410, diethyl ether 320, dichloromethane 330, ethanol 150 (all in g/L, 20 °C)
Solubility in methanol 162 g/L, dichloroethane 485 g/L, ethyl acetate 624 g/L
In water, 1.35X10-1 mg/L at 20 °C

Synonyms

3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine; ASC 66825; ASC 67178; Altima; Fluazinam; Frowncide; Frowncide SC; N-(3-Chloro-5-trifluoromethyl-2-pyridyl)-2,6-dinitro-3-chloro-4-trifluoromethylaniline;

Canonical SMILES

C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])C(F)(F)F

Fungicidal Mechanisms and Efficacy:

  • Mode of Action: Research investigates how Fluazinam inhibits fungal growth. Studies suggest it disrupts the fungus's energy production by uncoupling oxidative phosphorylation, a vital process for cellular respiration [].
  • Target Specificity and Resistance Development: Research explores the specific fungal enzymes or pathways Fluazinam targets. Understanding these mechanisms helps predict potential resistance development and develop strategies to manage it [, ].

Impact on Non-Target Organisms:

  • Phytotoxicity: Studies assess Fluazinam's potential to harm treated plants, focusing on factors like concentration, application methods, and plant species [].
  • Environmental Impact: Research examines the effects of Fluazinam on beneficial insects, soil microorganisms, and aquatic ecosystems [].

Alternative Applications:

  • Food Spoilage Control: Researchers investigate Fluazinam's potential to control fungal growth and extend the shelf life of food products [].

Fluazinam is a broad-spectrum fungicide primarily used in agriculture, classified as a diarylamine and specifically an arylaminopyridine. Its chemical name is 3-chloro-N-(3-chloro-2,6-dinitro-4-trifluoromethylphenyl)-5-trifluoromethyl-2-pyridinamine. Developed by Ishihara Sangyo Kaisha in the early 1990s, fluazinam is recognized for its unique mechanism of action, which includes being an extremely potent uncoupler of oxidative phosphorylation in mitochondria. This characteristic allows it to effectively inhibit fungal growth while exhibiting low toxicity to mammals, as it is rapidly metabolized into non-uncoupling metabolites .

Fluazinam acts as a preventive fungicide by disrupting energy production in fungi []. It disrupts a cellular process called oxidative phosphorylation within fungal mitochondria, hindering the fungus's ability to produce ATP, the cell's essential energy source []. This ultimately inhibits fungal spore germination and growth [].

  • Amination Reaction: The initial step involves the amination of a pyridine derivative using anhydrous ammonia, resulting in the formation of 2-amino-3-chloro-5-trifluoromethylpyridine.
  • Coupling Reaction: The next step involves coupling this amine with 2,4-dichloro-3,5-dinitro-benzotrifluoride in the presence of a strong base, leading to the formation of fluazinam. This reaction typically takes place in an aprotic polar organic solvent under controlled temperature and pressure conditions .
  • Degradation Pathways: Fluazinam undergoes hydrolysis and photolysis, producing various degradation products such as CAPA (a major degradate) and DCPA (stable to hydrolysis), which can affect its environmental persistence and toxicity profiles .

Fluazinam exhibits broad antifungal activity and is particularly effective against late blight caused by Phytophthora infestans, as well as other fungal pathogens like Sclerotinia and Botrytis. Its mode of action involves disrupting mitochondrial function by uncoupling oxidative phosphorylation, leading to decreased ATP production in fungi. This mechanism not only inhibits spore germination but also prevents the development of infection structures .

Despite its effectiveness against various fungi, fluazinam shows reduced potency against rusts and powdery mildew . Notably, it has been reported that resistance to fluazinam has developed in some strains of Phytophthora infestans due to extensive use in Europe .

The synthesis of fluazinam can be summarized as follows:

  • Preparation of 2-amino-3-chloro-5-trifluoromethylpyridine:
    • React pyridine derivatives with anhydrous ammonia.
    • Conduct the reaction in an organic solvent at elevated temperatures (100°C to 150°C) for several hours.
  • Formation of Fluazinam:
    • Add a strong base to the amine solution.
    • Perform the coupling reaction with 2,4-dichloro-3,5-dinitro-benzotrifluoride under controlled conditions.

This method ensures high yields and purity of fluazinam while allowing for scalability in industrial applications .

Fluazinam is primarily utilized as a fungicide in various agricultural settings:

  • Late Blight Control: Widely used for controlling late blight in potatoes.
  • Vegetable Crops: Effective against Sclerotinia on peanuts and turf.
  • Grapes and Beans: Employed for managing Botrytis infections.
  • Brassicas: Used for controlling clubroot disease.

Its unique properties make it suitable for use in integrated pest management strategies while minimizing impact on non-target organisms such as birds and bees .

Research indicates that fluazinam interacts with various biochemical pathways within plants and fungi:

  • Oxidative Stress Response: Fluazinam exposure induces changes in antioxidant profiles within treated plants, suggesting a complex interaction that may affect plant health beyond mere fungicidal activity .
  • Metabolic Pathways: Studies have shown that fluazinam can affect metabolic pathways related to stress responses in crops, potentially influencing growth and yield under pathogen pressure .
  • Environmental Fate: The compound's degradation products have been studied for their ecological impacts, revealing that while fluazinam itself has low toxicity to many organisms, its metabolites may vary significantly in their environmental behavior and toxicity profiles .

Fluazinam shares structural similarities with several other fungicides, which can be compared based on their chemical properties and biological activities:

Compound NameChemical Structure FeaturesMode of ActionUnique Aspects
PyraclostrobinMethylated phenolic structureInhibits mitochondrial respirationSystemic action; effective against a broad range of fungi
BoscalidA heterocyclic compound with a pyridine ringDisrupts fungal cell metabolismBroad-spectrum activity; used against various plant pathogens
AzoxystrobinA strobilurin derivative with a methoxy groupInhibits mitochondrial respirationSystemic; effective against many crops but has resistance issues

Fluazinam's uniqueness lies in its rapid metabolism into non-toxic forms and its specific uncoupling mechanism that targets fungal mitochondria without significantly affecting mammalian cells .

Physical Description

Light yellow solid; [HSDB] Omega 500F: Yellow liquid with a pungent odor (40% active ingredient); [Reference #2]

Color/Form

Light yellow crystals

XLogP3

6

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

1

Exact Mass

463.9513790 g/mol

Monoisotopic Mass

463.9513790 g/mol

Heavy Atom Count

29

Density

1.259 g/mL at 25 °C

LogP

4.01 (LogP)
log Kow = 4.1

Odor

Pungent at 23 °C

Melting Point

115-117 °C

UNII

0P91PCK33Q

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H361d: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Fluazinam is a lipophilic weak acid with strong uncoupling activity on mitochondria in vitro.

Vapor Pressure

0.000056 [mmHg]
5.6X10-5 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

79622-59-6

Absorption Distribution and Excretion

Metabolites AMPA /(4-chloro-N2-[3-chloro-5- (trifluoromethyl)-2-pyridyl]-3-nitro-5-(trifluoromethyl)-1,2-benzenediamine)/, DAPA /(3-chloro-2-(2,6-diamino-3-chloro-alpha,alpha,alpha- trifluoromethyl) pyridine)/, and some related conjugates and hydrolysis products were isolated, identified and characterized from urine, feces and bile of radiolabelled fluazinam-treated rats. Fluazinam was almost completely metabolized by hydroxylation, followed by conjugation. A quantitative sex difference was not observed.
In a metabolism study in rats, only 33-40% of the administered dose of radio labeled fluazinam was absorbed. Most of the administered dose was recovered in the feces (>89%). Unabsorbed parent compound represented most of the identified radioactivity in the feces. Excretion via the urine was minor (<4%). Total biliary radioactivity, however, represented 25-34% of the administered dose, indicating considerable enterohepatic circulation. Analysis of chromatograms indicated that numerous metabolites were present in the bile.

Metabolism Metabolites

... Fluazinam was almost completely metabolized /in treated rats/ by hydroxylation, followed by conjugation. A quantitative sex difference was not observed.

Wikipedia

Fluazinam

Use Classification

Agrochemicals -> Pesticides
Acaricides, Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

General Manufacturing Information

Preparation: R. Nishiyama et al., EP 31257; eidem, US 4331670 (1981, 1982 both to Ishihara Sangyo Kaisha).

Stability Shelf Life

Stable to acid, alkali and heat.
Stable in plastic bottles for 90 days at 50 °C. Stable under UV light for 2 hours. Stable to acid and alkali overnight.
Storage stability: No change in active content (before and after storage: 41.4%, 41.5%) over 12 months at 25 °C and 50% humidity. /Allegro 500F/ /from table/

Dates

Last modified: 08-15-2023

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